N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
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Overview
Description
“N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide” is a chemical compound with the molecular formula C15H19ClN4O2S2 . It has a molecular weight of 386.920 Da . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClN4O2S2/c1-3-8-21-13-17-16-12 (18 (13)2)9-15-22 (19,20)11-6-4-10 (14)5-7-11/h3-7,15H,1,8-9H2,2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
This compound has a molecular weight of 386.920 Da . It is a solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Potential Anticancer Activity
Researchers have synthesized novel derivatives with potential anticancer activities. For instance, a study presents the synthesis of novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives. These compounds were evaluated for their antitumor activity against a panel of human tumor cell lines, showing remarkable activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines at low micromolar levels (Sławiński et al., 2012).
Structural Transformations for Chemical Synthesis
Another study focused on the structural transformation of 2-aza-1,3,5-trienes, leading to the formation of 5-ethynyl-2-vinyl- and 2,5-divinyl-1,3-thiazoles. This process, involving (allylsulfanyl)-substituted 2-aza-1,3,5-trienes, showcases a method for generating complex thiazole structures under mild conditions, highlighting the chemical versatility of allylsulfanyl compounds (Nedolya et al., 2018).
Antimicrobial Applications
Research on celecoxib derivatives, including sulfonamide moieties, has revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This suggests that modifications to the sulfonamide structure, similar to the compound , could yield compounds with varied biological activities, potentially beneficial for therapeutic applications (Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Properties for Textiles
A novel application in textile treatment involves thiazole azodyes containing sulfonamide moieties, designed for UV protection and antimicrobial properties. This research demonstrates the potential for applying such chemical structures in developing functional textiles with enhanced properties (Mohamed et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S2/c1-3-9-22-14-18-17-13(19(14)4-2)10-16-23(20,21)12-7-5-11(15)6-8-12/h3,5-8,16H,1,4,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJPCURXOBNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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